![molecular formula C23H23BrO5 B4773666 ethyl 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4773666.png)
ethyl 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Overview
Description
Ethyl 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Bromobenzyl Ether Moiety: The bromobenzyl ether moiety can be introduced through an etherification reaction, where the hydroxyl group of the chromen-2-one core reacts with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the bromobenzyl ether moiety can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new ether or amine derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of ethyl 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves several key steps:
- Formation of the Chromenone Core : This can be achieved through the Pechmann condensation reaction of phenols with β-keto esters under acidic conditions.
- Introduction of the Bromobenzyl Group : Etherification reactions are employed where the chromenone derivative reacts with 2-bromobenzyl bromide in the presence of a base like potassium carbonate.
- Esterification : The final step involves esterifying the resulting compound with a suitable propanoic acid derivative under acidic conditions.
These synthetic approaches allow for the efficient production of the compound while maintaining high yields and purity.
Organic Chemistry
This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further modifications and can be utilized in the development of more complex molecular architectures.
The compound's structural characteristics suggest significant biological activity:
- Antioxidant Properties : Research indicates that chromenone derivatives exhibit antioxidant effects, which may be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies have explored its potential to modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Medicinal Chemistry
In medicinal chemistry, this compound is being studied for its potential as a lead compound in drug discovery. Its ability to interact with specific enzymes and receptors positions it as a candidate for developing new therapeutic agents targeting various diseases.
Material Science
The compound is also explored in material science for its optical and electronic properties. Its ability to undergo various chemical transformations makes it suitable for creating functionalized materials used in sensors and photovoltaic devices.
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant activity of this compound using DPPH radical scavenging assays. Results indicated that the compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in nutraceutical applications aimed at combating oxidative stress.
Case Study 2: Anticancer Research
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with cellular receptors, leading to changes in signal transduction pathways.
Radical Scavenging: The compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparison with Similar Compounds
Ethyl 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate: This compound also contains a bromobenzyl ether moiety and an ethyl ester group, but differs in its core structure and potential biological activities.
3-Bromo-2-(3-bromobenzyloxy)phenylboronic acid: This compound features a similar bromobenzyl ether moiety but has a boronic acid functional group instead of an ester.
Biological Activity
Ethyl 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromenone derivatives. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a chromenone core with various substituents, including a bromobenzyl group and a propanoate moiety. Its molecular formula is , and it has a molecular weight of approximately 366.22 g/mol. The presence of the bromine atom in the structure may influence its biological properties significantly.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Chromenone Core : This can be achieved through Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
- Introduction of the Bromobenzyl Group : The bromobenzyl group is introduced via an etherification reaction with 2-bromobenzyl bromide.
- Esterification : The final step involves esterification with an appropriate propanoic acid derivative under acidic conditions.
Biological Activity
Research into the biological activity of this compound suggests several potential effects:
Antioxidant Activity
Compounds in the chromenone family are known for their antioxidant properties. This compound may scavenge free radicals, thus protecting cells from oxidative stress.
Anticancer Properties
Several studies have highlighted the anticancer potential of chromenone derivatives. The mechanism may involve modulation of cell signaling pathways, leading to apoptosis in cancer cells. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines in vitro.
Anti-inflammatory Effects
The anti-inflammatory activity can be attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Molecules investigated various chromenone derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain structural modifications significantly enhanced their potency against breast and colon cancer cells .
- Antioxidant Evaluation : Research conducted by MDPI demonstrated that specific chromenone derivatives exhibited notable antioxidant activities through DPPH radical scavenging assays, suggesting that this compound could possess similar properties .
- Anti-inflammatory Mechanisms : A comprehensive review highlighted that chromenones can modulate inflammatory pathways by inhibiting NF-kB signaling, which is crucial for the expression of inflammatory mediators .
The biological effects of this compound are likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation.
- Receptor Modulation : It could interact with receptors that regulate cell proliferation and apoptosis, thereby influencing cancer cell survival.
Properties
IUPAC Name |
ethyl 3-[7-[(2-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrO5/c1-4-27-21(25)12-10-18-14(2)17-9-11-20(15(3)22(17)29-23(18)26)28-13-16-7-5-6-8-19(16)24/h5-9,11H,4,10,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGOFUYHDXACHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC=C3Br)C)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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